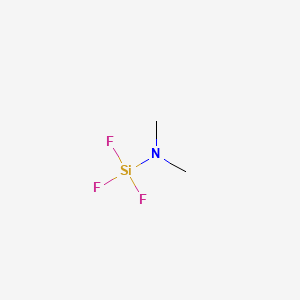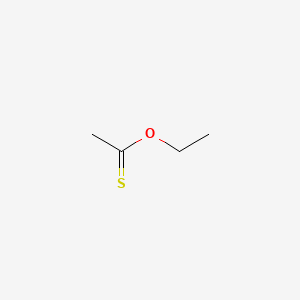
Di-o-tolyl ether
Descripción general
Descripción
Di-o-tolyl ether, also known as Ditolyl ether, is a chemical compound used to form conformationally chiral molecules in the solid state . It has a European Community (EC) number of 248-948-6 and a Chemical Abstract Service (CAS) number of 28299-41-4 .
Synthesis Analysis
Tolyl groups, which are functional groups related to toluene, are commonly found in the structure of diverse chemical compounds. The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Molecular Structure Analysis
The molecular structure of Di-o-tolyl ether is based on structures generated from substance identification information from all ECHA databases . The molecular formula of Di-o-tolyl ether is C14H14O .Chemical Reactions Analysis
Ethers, including Di-o-tolyl ether, are known to be unreactive towards most reagents, which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical And Chemical Properties Analysis
Ethers are colorless, pleasant smelling, volatile liquids with a typical ether smell . They have a strong C-O stretch between 1000 and 1300 1/cm . Ethers containing up to 3 carbon atoms are soluble in water, due to their hydrogen bond formation with water molecules .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Natural Products
Phenol derivatives, such as “1-methyl-2-(2-methylphenoxy)benzene”, have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups, such as esters, nitriles, and halogens, that impart specific properties .
Production of Conducting Polymers
Phenol derivatives are widely researched for their potential in synthesizing conducting polymers . These polymers have a wide range of applications, including in the electronics industry for devices like organic light-emitting diodes (OLEDs) and solar cells .
Use in Plastics Industry
“1-methyl-2-(2-methylphenoxy)benzene” is used in the production of plastics due to its ability to improve these materials’ thermal stability and flame resistance . This makes the resulting plastic products more durable and safe for use in various applications .
Application in Adhesives and Coatings
This compound is commonly used in the production of adhesives and coatings . Its unique properties help enhance the performance of these products, making them more effective and reliable .
Antioxidant Properties
“1-methyl-2-(2-methylphenoxy)benzene” has been found to have potential antioxidant properties . This makes it useful in various industries, including food preservation and cosmetics .
Ultraviolet Absorbers
This compound has applications as an ultraviolet absorber . It can be used in products like sunscreens and UV-protective coatings to protect against harmful ultraviolet radiation .
Flame Retardants
“1-methyl-2-(2-methylphenoxy)benzene” is used as a flame retardant . It can be added to materials to reduce their flammability, making them safer to use .
Potential Biological Activities
Research has found that “1-methyl-2-(2-methylphenoxy)benzene” may have potential biological activities, including anti-tumor and anti-inflammatory effects . This opens up possibilities for its use in the development of new therapeutic drugs .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Di-o-tolyl ether is used to form conformationally chiral molecules in the solid state . High conversion (80%) and product selectivity (71%) were reported for the coupling of 1-bromo-3,5-dimethylbenzene and o-cresol with potassium hydroxide to produce o-tolyl-3,5-xylyl ether . This suggests potential future directions for the use of Di-o-tolyl ether in the synthesis of other complex organic compounds.
Propiedades
IUPAC Name |
1-methyl-2-(2-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXMOAZSOPXQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892276 | |
| Record name | Bis(2-methylphenyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-o-tolyl ether | |
CAS RN |
4731-34-4, 28299-41-4 | |
| Record name | 1,1′-Oxybis[2-methylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4731-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-o-tolyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004731344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-oxybis(methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028299414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-oxybis[methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-methylphenyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ditolyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-o-tolyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Chlorophenyl)ethyl]hydrazine](/img/structure/B1618586.png)


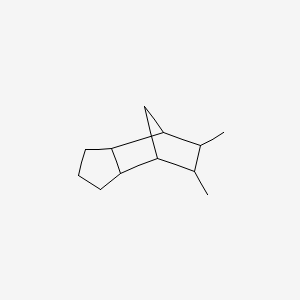
![4'-Acetamido-2-[(5-carbamoyl-2-chlorophenyl)azo]acetoacetanilide](/img/structure/B1618591.png)
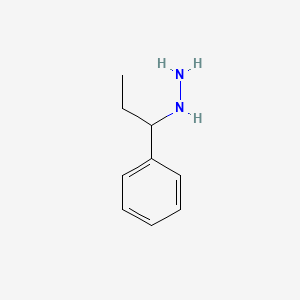
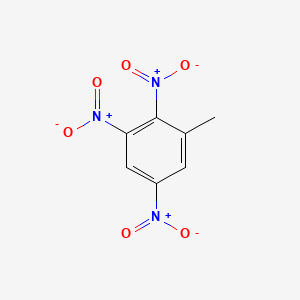

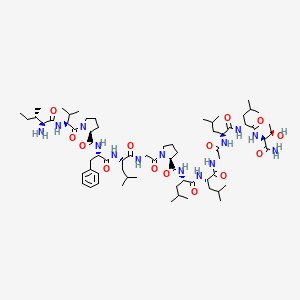
![2-Methylbicyclo[2.2.1]hept-2-ene](/img/structure/B1618602.png)
